
Napabucasin
Overview
Description
Napabucasin (BBI608) is a first-in-class cancer stemness inhibitor that targets the STAT3 signaling pathway, a critical driver of cancer stem cell (CSC) survival, metastasis, and therapy resistance . It suppresses CSC self-renewal, induces apoptosis, and inhibits proliferation across multiple cancers, including hepatocellular carcinoma (HCC), glioblastoma, and colorectal cancer . Preclinical studies demonstrate its ability to reduce spheroid formation, downregulate CSC markers (e.g., Nanog, SOX2), and synergize with chemotherapy . Clinically, this compound has shown tolerability at doses up to 1,440 mg/day, with primary excretion via feces (57.2%) and urine (23.8%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Napabucasin can be synthesized through a series of chemical reactions involving the fusion of a furan ring to a naphthalene moiety. The process typically involves the acetylation of furo-1,4-naphthoquinone under controlled conditions. The reaction parameters, such as temperature, solvent, and catalysts, are meticulously optimized to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound has been enhanced using microflow chemistry. This method allows for precise mixing and control over reaction conditions, leading to improved yields and process intensification. The microflow system offers advantages such as better heat and mass transfer, reduced side product formation, and scalability .
Chemical Reactions Analysis
Types of Reactions: Napabucasin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which play a role in its anticancer activity.
Reduction: The compound can be reduced by intracellular oxidoreductases, leading to its bioactivation.
Substitution: Various substitution reactions can modify the functional groups on the this compound molecule
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen under catalytic conditions.
Reduction: Enzymes like NAD(P)H:quinone oxidoreductase 1 and cytochrome P450 oxidoreductase.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions
Major Products Formed:
Reactive oxygen species: These are formed during the oxidation of this compound and contribute to its cytotoxic effects.
Reduced this compound: This form is bioactivated and can induce DNA damage and cell death
Scientific Research Applications
Hepatocellular Carcinoma (HCC)
In a study focused on HCC, napabucasin was shown to significantly reduce cell viability by inducing apoptosis and inhibiting CSC-related gene expression. The compound also demonstrated efficacy in reducing tumor growth in mouse models .
Small Cell Lung Cancer (SCLC)
Research indicated that this compound effectively inhibited the growth of cisplatin-resistant SCLC xenografts by downregulating SOX2 expression, a key factor associated with stemness in these tumors . This suggests its potential as a treatment option for patients with resistant forms of lung cancer.
Metastatic Colorectal Cancer (mCRC)
In the phase III CanStem303C trial, this compound was evaluated in combination with FOLFIRI chemotherapy for patients with mCRC. Although it did not significantly improve overall survival compared to control treatments, it showed promise in specific biomarker-positive subgroups .
Pancreatic Cancer
The CanStem111P trial assessed the combination of this compound with nab-paclitaxel and gemcitabine in metastatic pancreatic adenocarcinoma. While initial results showed some disease control rates, the study was ultimately terminated due to futility in improving overall survival .
Summary of Clinical Trials
Trial Name | Cancer Type | Combination | Outcome |
---|---|---|---|
CanStem303C | Metastatic Colorectal | FOLFIRI | No significant overall survival improvement |
CanStem111P | Pancreatic Adenocarcinoma | Nab-paclitaxel + Gemcitabine | Terminated due to futility |
HCC Study | Hepatocellular Carcinoma | Monotherapy | Reduced cell viability; effective in vivo |
SCLC Study | Small Cell Lung Cancer | Monotherapy | Inhibited growth of cisplatin-resistant cells |
Case Studies
- HCC Treatment : A patient treated with this compound exhibited a marked reduction in tumor size after several cycles of therapy, correlating with decreased CSC markers.
- SCLC Resistance : In a clinical scenario involving a patient with cisplatin-resistant SCLC, administration of this compound led to a significant decrease in SOX2 levels and improved treatment response.
Mechanism of Action
Napabucasin exerts its effects through multiple mechanisms:
Inhibition of STAT3 Pathway: this compound blocks the signal transducer and activator of transcription 3 pathway, which is crucial for cancer stem cell survival and proliferation.
Generation of Reactive Oxygen Species: The compound is bioactivated by oxidoreductases, leading to the production of reactive oxygen species. These species induce oxidative stress, DNA damage, and cell death.
Disruption of NF-κB Signaling: this compound downregulates the NF-κB pathway, further inhibiting cancer cell survival and proliferation
Comparison with Similar Compounds
Fruquintinib
- Mechanism : Fruquintinib is a vascular endothelial growth factor receptor (VEGFR) inhibitor, distinct from napabucasin’s STAT3/CSC targeting.
- Efficacy: In metastatic colorectal cancer, this compound demonstrated a higher hazard ratio (HR: 2.29, 95% CI: 1.64–3.19) for progression-free survival (PFS) compared to fruquintinib (HR: 1.64, 95% CI: 1.12–2.44) .
Table 1. Efficacy Comparison in Colorectal Cancer
Compound | HR for PFS (95% CI) | Target Pathway |
---|---|---|
This compound | 2.29 (1.64–3.19) | STAT3/CSC |
Fruquintinib | 1.64 (1.12–2.44) | VEGFR |
Celastrol
- Mechanism : Celastrol, a natural triterpene, inhibits STAT3 via reactive oxygen species (ROS) accumulation, similar to this compound’s NQO1-mediated ROS generation .
- Efficacy: In NSCLC xenografts, celastrol (4 mg/kg) reduced tumor volume more effectively than this compound (4 mg/kg) . Both compounds induce apoptosis, but celastrol’s multi-target effects (e.g., NF-κB inhibition) may enhance efficacy .
Table 2. Tumor Growth Inhibition in NSCLC
Compound | Mean Tumor Volume Reduction | Key Mechanism |
---|---|---|
This compound | Moderate | STAT3/ROS via NQO1 |
Celastrol | Significant | STAT3/ROS + NF-κB |
Homoharringtonine and Stattic
- Mechanism : Homoharringtonine (protein synthesis inhibitor) and stattic (STAT3 dimerization blocker) differ from this compound’s STAT3 transcriptional inhibition .
- Potency :
Table 3. In Vitro Potency in Colorectal Cancer Cells
Compound | IC50 (µM) – HCT116 | IC50 (µM) – HT29 |
---|---|---|
This compound | 1.02 | >2 |
Homoharringtonine | >2 | 0.89 |
Stattic | 1.12 | 1.34 |
β-Lapachone and MAM
- Mechanism: These naphthoquinones, like this compound, are NQO1 substrates that generate ROS. However, this compound uniquely inhibits STAT3 and CSC pathways .
Pharmacokinetic Comparison
Table 4. Pharmacokinetic Parameters
Parameter | This compound | Fruquintinib* |
---|---|---|
Tmax (h) | 2.75 | 2–4 (estimated) |
Half-life (h) | 7.14–7.92 | ~50 |
Excretion | Feces (57.2%), Urine (23.8%) | Feces (primarily) |
Dosing | 480 mg BID | 5 mg QD |
Key Research Findings
- STAT3 Specificity : this compound’s inhibition of STAT3 phosphorylation (pSTAT3) is critical for CSC depletion, a mechanism less prominent in fruquintinib or β-lapachone .
- Safety : this compound’s gastrointestinal toxicity (diarrhea, nausea) is manageable but contrasts with celastrol’s hepatic risks and β-lapachone’s hematologic toxicity .
Biological Activity
Napabucasin, also known as BBI-608, is a small molecule currently under investigation for its potential anti-cancer properties. It has garnered attention primarily for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often implicated in cancer progression and resistance to therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant clinical findings.
Redox Cycling and Reactive Oxygen Species (ROS) Production
This compound is bioactivated through intracellular oxidoreductases, particularly NAD(P)H:quinone oxidoreductase-1 (NQO1). Upon binding to NQO1, this compound undergoes redox cycling, leading to the generation of reactive oxygen species (ROS). This process contributes to oxidative stress and subsequent DNA damage in cancer cells. In studies involving pancreatic cancer cell lines, this compound treatment resulted in significant ROS production and reduced STAT3 phosphorylation, indicating its potential as an effective anti-cancer agent by inducing cell death through oxidative mechanisms .
Inhibition of Cancer Stemness
This compound has been shown to inhibit the self-renewal and survival of cancer stem cells. This property is particularly relevant in the context of treatment resistance in various malignancies. Preclinical studies have demonstrated that this compound effectively blocks cancer stemness-related pathways, leading to decreased tumor growth and metastasis .
In Vitro Studies
Numerous in vitro studies have assessed the effects of this compound across different cancer cell lines:
Cancer Type | Cell Line | Concentration | Effects |
---|---|---|---|
Ovarian carcinoma | A2780 | 2 μM for 12 h | Induces apoptosis; resensitizes cells to chemotherapy |
Pharyngeal carcinoma | FaDu | 2 μM for 24 h | Suppresses cancer stemness |
Colorectal carcinoma | DLD1, HCT116 | 2 μM for 24 h | Blocks cell survival and self-renewal |
Melanoma | Ret melanoma | 1 μM for 72 h | Inhibits cell proliferation |
These findings indicate that this compound can induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer types .
In Vivo Studies
In vivo studies have further elucidated the effects of this compound on tumor models. For example, mouse models treated with this compound exhibited impaired osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs), leading to bone loss. This effect was attributed to the inhibition of osteogenic gene transcription via STAT3 signaling pathways . Additionally, this compound has shown promise in xenograft models where it significantly reduced tumor growth.
Clinical Trials and Efficacy
Several clinical trials have investigated the efficacy of this compound in combination with standard therapies:
- Phase I/II Trials : Initial trials demonstrated tolerability and some anti-tumor activity in patients with advanced solid tumors. However, subsequent Phase III trials revealed mixed results regarding overall survival benefits when combined with standard treatments like paclitaxel or gemcitabine .
- Adverse Effects : Common adverse effects reported include gastrointestinal issues such as diarrhea and nausea. In some studies, grade ≥3 adverse events were notably higher among patients receiving this compound compared to those on placebo .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Napabucasin, and how do researchers experimentally validate its inhibition of cancer stemness?
this compound targets STAT3 and other oncogenic pathways to suppress cancer stemness. Researchers validate this through in vitro assays (e.g., STAT3 phosphorylation inhibition in cancer cell lines) and in vivo models (e.g., tumor xenograft studies). Methodologies include Western blotting for pathway analysis, flow cytometry for cancer stem cell marker quantification (e.g., CD44+/CD24−), and pharmacokinetic (PK) profiling to correlate drug exposure with target inhibition . For compound characterization, medicinal chemistry protocols require detailed spectroscopic data and purity validation, as outlined in pharmacological experimental guidelines .
Q. Which experimental models are most appropriate for preclinical evaluation of this compound’s efficacy?
Preclinical studies commonly use patient-derived xenografts (PDX), genetically engineered mouse models (GEMMs), and 3D organoid cultures to mimic tumor heterogeneity. Researchers must ensure model relevance by aligning genetic profiles (e.g., STAT3 activation status) with this compound’s mechanism. Data reliability hinges on rigorous controls, including vehicle-treated cohorts and standardized dosing regimens . Ethical considerations in animal studies, such as minimizing sample sizes while ensuring statistical power, are critical .
Q. How do researchers design pharmacokinetic (PK) and safety studies for this compound in early-phase trials?
Phase 1 trials use dose-escalation designs (e.g., 3+3 method) to determine maximum tolerated dose (MTD). PK parameters (e.g., Cmax, AUC) are measured via liquid chromatography-mass spectrometry (LC-MS) in plasma samples. Safety assessments follow CTCAE criteria, with adverse events (e.g., diarrhea, nausea) graded for severity. Methodological transparency in reporting PK variability (e.g., interpatient differences in drug metabolism) ensures reproducibility .
Advanced Research Questions
Q. What strategies mitigate contradictory results in this compound clinical trials, particularly regarding efficacy endpoints?
Q. How can combination therapies involving this compound be optimized to overcome drug resistance?
Synergy studies use Chou-Talalay combination indices to identify effective partners (e.g., chemotherapies or immune checkpoint inhibitors). Researchers must address overlapping toxicities via staggered dosing schedules. In vitro resistance models (e.g., long-term this compound exposure in cell lines) help identify compensatory pathways (e.g., NF-κB activation), guiding rational combinations. Experimental rigor includes dose-response matrices and time-lapsed viability assays .
Q. What methodologies identify predictive biomarkers for this compound responsiveness in heterogeneous tumor populations?
Biomarker discovery employs multi-omics approaches (e.g., proteomics, transcriptomics) from pre-treatment biopsies. Machine learning algorithms (e.g., LASSO regression) prioritize candidate biomarkers (e.g., phosphorylated STAT3 levels). Clinical validation requires prospective trials with prespecified endpoints, adhering to REMARK guidelines for biomarker reporting .
Q. How do researchers address translational challenges in extrapolating this compound efficacy from preclinical models to humans?
Cross-species PK/PD modeling bridges preclinical and clinical data, incorporating species-specific differences in drug metabolism. Humanized mouse models (e.g., engrafted human immune cells) improve translational relevance. Researchers must justify dosing equivalence using allometric scaling and validate target engagement through paired biopsies .
Q. Methodological Considerations
- Data Integrity : Ensure raw data (e.g., tumor volume measurements, biomarker levels) are archived with metadata for reproducibility. Use tools like electronic lab notebooks for traceability .
- Ethical Compliance : Adhere to IACUC and IRB protocols for animal/human studies, emphasizing informed consent and data anonymization in clinical trials .
- Statistical Rigor : Predefine primary/secondary endpoints and alpha levels to avoid Type I errors. Report confidence intervals and effect sizes for transparency .
Properties
IUPAC Name |
2-acetylbenzo[f][1]benzofuran-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUWDIXHNQOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83280-65-3 | |
Record name | Napabucasin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Napabucasin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPABUCASIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.